molecular formula C15H22N2O4 B1682652 Tyrosylleucine CAS No. 17355-10-1

Tyrosylleucine

Cat. No. B1682652
CAS RN: 17355-10-1
M. Wt: 294.35 g/mol
InChI Key: AUEJLPRZGVVDNU-STQMWFEESA-N
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Description

Tyrosylleucine is an orally active dipeptide . It has been found to exhibit antidepressant-like activity in mice .


Molecular Structure Analysis

Tyrosylleucine has a molecular formula of C15H22N2O4 and an average mass of 294.346 Da . The specific molecular structure is not provided in the available resources.

Scientific Research Applications

Biotechnological Production of l-Tyrosine

l-Tyrosine, a precursor compound for various industrial and pharmaceutical applications, can be produced biotechnologically from biomass feedstocks under environmentally friendly conditions. This approach utilizes biocatalysts and has evolved from initial strategies based on auxotrophic and antimetabolite-resistant mutants to more recent advances leveraging recombinant DNA technology for targeted genetic manipulations and strain improvements. The conversion of phenol, pyruvate, and ammonia, or phenol and serine, into l-tyrosine by the enzyme tyrosine phenol lyase, highlights the potential of biotechnological methods in synthesizing valuable precursor compounds like l-Tyrosine, which is related to Tyrosylleucine in terms of amino acid biosynthesis and enzymatic activity (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).

Tyrosyl Radicals in Enzyme Functions

Tyrosyl radicals are identified as crucial components in proteins involved in redox chemistry, such as ribonucleotide reductase. This enzyme's B2 subunit contains a tyrosine residue that forms a radical necessary for its activity. Characterization of this enzyme-bound radical provides insights into the mechanism of radical formation and its role in enzyme catalysis, which is relevant to understanding the functional dynamics of Tyrosylleucine in similar redox reactions (C. Bender et al., 1989).

Tyrosine Biosynthesis and Catabolism in Plants

The aromatic amino acid L-Tyrosine, crucial for protein synthesis and a precursor for numerous specialized metabolites, has a complex biosynthesis and catabolic pathways in plants. These pathways support the production of plant-specific metabolites derived from Tyrosine, shedding light on the potential for exploiting Tyrosylleucine and its derivatives in enhancing the production of valuable compounds in synthetic biology platforms (Craig A. Schenck & Hiroshi A. Maeda, 2018).

Fluorotyrosines in Ribonucleotide Reductase

The study of fluorotyrosines incorporated into ribonucleotide reductase offers insights into the mechanism of tyrosyl radical formation and reactivity. This research not only enhances the understanding of radical formation in biological catalysis but also demonstrates the potential of chemical biology approaches to study enzyme mechanisms, relevant to exploring the biochemical pathways involving Tyrosylleucine (E. Minnihan et al., 2011).

Future Directions

Tyrosylleucine has shown promising results in exhibiting antidepressant-like activity. Future research could focus on further understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJLPRZGVVDNU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938403
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosylleucine

CAS RN

17355-10-1
Record name L-Tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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